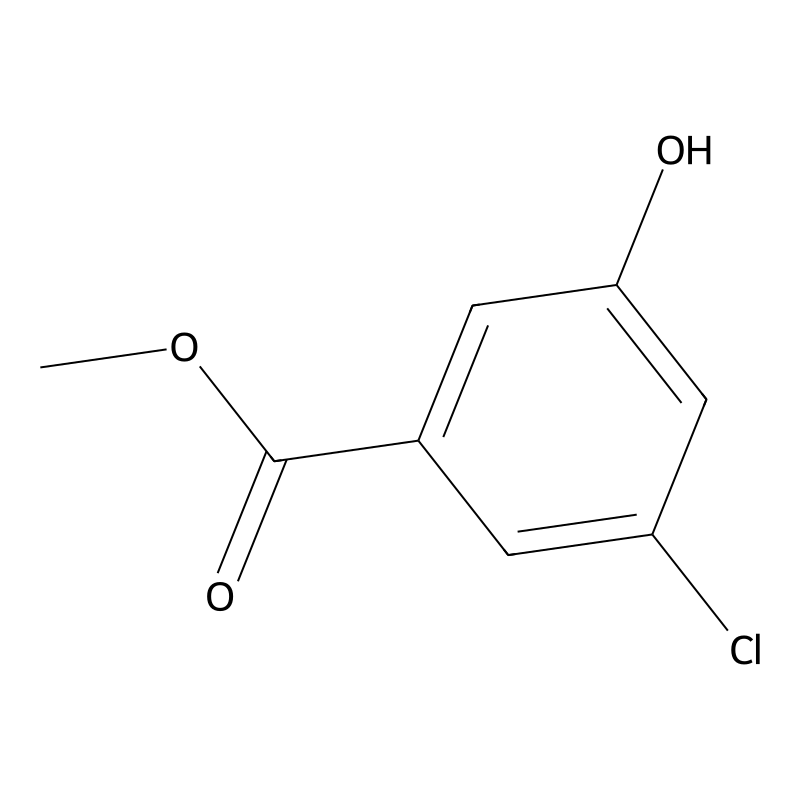

Methyl 3-chloro-5-hydroxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Methyl 3-chloro-5-hydroxybenzoate possesses a structure containing an ester group and a phenolic hydroxyl group. These functional groups are commonly used as intermediates in organic synthesis for the creation of more complex molecules. It's possible that Methyl 3-chloro-5-hydroxybenzoate could be a precursor for the synthesis of other bioactive compounds or functional materials [].

Biomedical Research

The presence of the phenolic hydroxyl group suggests potential for Methyl 3-chloro-5-hydroxybenzoate to have biological activity. Phenolic compounds are known for a wide range of biological properties, including antioxidant, anti-inflammatory, and antimicrobial effects []. Further research would be needed to determine if Methyl 3-chloro-5-hydroxybenzoate exhibits any of these properties.

Material Science

Esters and aromatic compounds can find applications in material science. For example, some aromatic esters are used as liquid crystals or components in polymers []. While there is no current research available, it is possible that Methyl 3-chloro-5-hydroxybenzoate could be investigated for its potential material science applications.

Methyl 3-chloro-5-hydroxybenzoate is an organic compound classified as a hydroxybenzoate. Its molecular formula is , and it features a benzene ring substituted with a methyl ester group, a chlorine atom, and a hydroxyl group. This compound possesses notable chemical properties due to the presence of these functional groups, which influence its reactivity and potential applications in various fields such as chemistry, biology, and medicine .

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions. Common reagents for these reactions include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

- Oxidation Reactions: The hydroxyl group can be oxidized to yield quinones or other oxidized derivatives. Oxidizing agents like potassium permanganate or chromium trioxide are typically used for this purpose.

- Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions allow for the modification of methyl 3-chloro-5-hydroxybenzoate to create various derivatives that may have distinct properties and applications.

Research indicates that methyl 3-chloro-5-hydroxybenzoate may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for further investigation in medicinal chemistry. Its mechanism of action may involve the inhibition of specific enzymes by binding to their active sites, facilitated by the presence of the chlorine and hydroxyl groups which enhance its binding affinity . Additionally, it serves as a model compound for studying enzyme-catalyzed reactions involving ester hydrolysis.

Methyl 3-chloro-5-hydroxybenzoate can be synthesized through various methods. A common approach involves the esterification of 3-chloro-5-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. This reaction typically occurs under reflux conditions to ensure complete conversion of reactants into the desired product . In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated systems and optimized reaction conditions.

The compound has several applications across different fields:

- Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

- Biology: Methyl 3-chloro-5-hydroxybenzoate is used in research to understand enzyme-catalyzed reactions.

- Medicine: Investigated for its potential therapeutic properties, particularly in antimicrobial and anti-inflammatory contexts.

- Industry: Utilized in formulating chemical products, including preservatives and stabilizers .

Studies on methyl 3-chloro-5-hydroxybenzoate's interactions with biological systems suggest that it may affect enzyme activity through competitive inhibition. This interaction could have implications for drug design, especially for compounds targeting similar biological pathways. Further research into its pharmacokinetics and bioavailability will be crucial for understanding its potential therapeutic applications .

Methyl 3-chloro-5-hydroxybenzoate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-chloro-4-hydroxybenzoate | Hydroxyl group at the 4-position; used in pharmaceuticals. | |

| Methyl 3-hydroxybenzoate | Lacks chlorine; less reactive in substitution reactions. | |

| Methyl 3,5-dichloro-4-hydroxybenzoate | Contains two chlorine atoms; affects reactivity and uses. | |

| Methyl 3-fluoro-4-hydroxybenzoate | Contains fluorine; exhibits distinct biological activities. |

These comparisons highlight the unique combination of chlorine and hydroxyl substituents in methyl 3-chloro-5-hydroxybenzoate, which may confer specific chemical reactivity and biological properties compared to its analogs .

Methyl 3-chloro-5-hydroxybenzoate (CAS 98406-04-3) emerged as a significant compound in synthetic organic chemistry during the late 20th century. Early synthesis efforts focused on optimizing esterification methods for hydroxybenzoic acids, driven by the demand for intermediates in pharmaceutical and agrochemical production. A pivotal method reported in 2016 utilized sulfuric acid-catalyzed esterification of 3-chloro-4-hydroxybenzoic acid with methanol, achieving an 83% yield under controlled conditions. This approach laid the foundation for scalable synthesis, enabling its integration into industrial workflows.

Recent advancements, including a 2022 patent, highlight the compound’s role in synthesizing difluoromethoxy derivatives through diazotization and hydrolysis, underscoring its versatility in modern drug discovery. These developments reflect its evolution from a niche reagent to a critical building block in complex molecule synthesis.

Chemical Classification and Nomenclature

Methyl 3-chloro-5-hydroxybenzoate belongs to the benzoate ester class, characterized by a benzene ring substituted with:

- Ester group (–COOCH₃) at the para position relative to the hydroxyl group.

- Chlorine atom (–Cl) at the meta position.

- Hydroxyl group (–OH) at the ortho position.

Its systematic IUPAC name, methyl 3-chloro-5-hydroxybenzoate, adheres to priority rules for substituents: the numbering starts from the carboxylic acid derivative, with the hydroxyl group assigned the lowest possible position. The molecular formula C₈H₇ClO₃ and molecular weight 186.59 g/mol confirm its structural identity.

Structural Significance in Synthetic Organic Chemistry

The compound’s substituents confer distinct reactivity:

| Functional Group | Position | Chemical Role |

|---|---|---|

| Methyl ester (–COOCH₃) | para to –OH | Electrophilic site for nucleophilic substitution or hydrolysis |

| Chlorine (–Cl) | meta to –OH | Electron-withdrawing group; directs electrophilic aromatic substitution |

| Hydroxyl (–OH) | ortho to –Cl | Hydrogen-bond donor; enhances solubility and biological interactions |

This arrangement enables strategic modifications, such as:

- Hydrolysis of the ester to regenerate the carboxylic acid.

- Nucleophilic substitution of chlorine for amines or alkoxides.

- Oxidation of the hydroxyl group to a ketone or carboxylic acid.

These transformations underpin its utility in synthesizing antimicrobial agents, herbicides, and polymer additives.

Research Relevance and Academic Interest

Recent studies highlight its role in:

- Pharmaceutical Intermediates: A 2022 patent utilized methyl 3-chloro-5-hydroxybenzoate in synthesizing difluoromethoxy benzylamines, critical for developing novel antiviral and anticancer agents.

- Material Science: Investigations into its ester and aromatic properties explore applications in liquid crystals or polymer stabilizers, though specific data remain limited.

- Biochemical Probes: The hydroxyl group’s hydrogen-bonding capacity is leveraged to study enzyme interactions, particularly in lactate receptor (GPR81) agonist development.

Academic interest is further driven by its photostability and metabolic pathways, which inform strategies to mitigate phototoxicity in drug candidates.

Molecular Formula (C8H7ClO3) and Weight (186.59 g/mol)

Methyl 3-chloro-5-hydroxybenzoate possesses the molecular formula C8H7ClO3, corresponding to a molecular weight of 186.59 grams per mole [1] [2] [4]. The compound is registered under Chemical Abstracts Service number 98406-04-3 and carries the MDL number MFCD12407235 [1] [5]. The elemental composition consists of eight carbon atoms, seven hydrogen atoms, three oxygen atoms, and one chlorine atom, resulting in specific mass percentages of 51.49% carbon, 3.78% hydrogen, 25.72% oxygen, and 19.00% chlorine [1] [4].

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇ClO₃ |

| Molecular Weight | 186.59 g/mol |

| CAS Number | 98406-04-3 |

| MDL Number | MFCD12407235 |

| Physical State (20°C) | Solid |

| Purity (typical) | ≥95-98% |

The structural formula reveals a benzene ring substituted at positions 1, 3, and 5 with a carboxylate methyl ester, chloro group, and hydroxyl group, respectively [1] [2]. The molecular weight calculation confirms the theoretical value through summation of individual atomic masses: carbon (96.08 g/mol), hydrogen (7.06 g/mol), oxygen (48.00 g/mol), and chlorine (35.45 g/mol) [1].

Structural Configuration and Functional Group Analysis

The structural architecture of methyl 3-chloro-5-hydroxybenzoate incorporates three distinct functional groups attached to a benzene ring scaffold [1] [2]. The ester functional group (-COOCh₃) occupies the 1-position, providing the compound with characteristic ester properties including trigonal planar geometry around the carbonyl carbon [6] [7]. The ester group exhibits sp² hybridization with bond angles approximating 120 degrees, consistent with trigonal planar molecular geometry [6].

The chloro substituent at the 3-position functions as an electron-withdrawing group through inductive effects, reducing the electron density of the aromatic ring [8]. This halogen substitution influences the overall reactivity of the benzene ring toward electrophilic aromatic substitution reactions, making the compound less reactive than unsubstituted benzene derivatives [8].

The hydroxyl group (-OH) positioned at the 5-position displays characteristic bent molecular geometry with the oxygen atom exhibiting sp³ hybridization [9]. The hydroxyl oxygen contains two lone pairs of electrons in addition to two bonding pairs, resulting in a tetrahedral electron geometry but bent molecular shape [9]. This functional group contributes significantly to the compound's hydrogen bonding capabilities and solubility characteristics [9].

The SMILES notation for this compound is represented as O=C(OC)C1=CC(O)=CC(Cl)=C1, which accurately depicts the connectivity pattern of all atoms within the molecular structure [1] [2] [4]. The InChI code provides additional structural information: 1S/C8H7ClO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3 [1] [2].

IUPAC Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 3-chloro-5-hydroxybenzoate [1] [2] [4]. This systematic name accurately reflects the structural features: methyl indicates the alcohol component of the ester, while 3-chloro-5-hydroxybenzoate specifies the substitution pattern on the benzoic acid backbone [1] [2].

Alternative designations include 3-chloro-5-hydroxybenzoic acid methyl ester, which emphasizes the carboxylic acid origin of the compound [1]. The compound may also be referenced as benzoic acid, 3-chloro-5-hydroxy-, methyl ester in certain chemical databases [2] [4]. These alternative names maintain consistency with standard chemical nomenclature conventions while providing different perspectives on the compound's structural origin [1] [2].

The InChI Key AUILWNSXFXPDID-UHFFFAOYSA-N serves as a unique molecular identifier that enables unambiguous database searches and structural verification [1] [2] [4]. This standardized identifier system ensures accurate compound identification across various chemical information systems [1] [2].

Structural Comparison with Positional Isomers

The structural analysis of methyl 3-chloro-5-hydroxybenzoate benefits significantly from comparison with its positional isomers, which share the same molecular formula but differ in the spatial arrangement of substituents [10] [11] [12].

Relationship to Methyl 3-chloro-2-hydroxybenzoate

Methyl 3-chloro-2-hydroxybenzoate represents a positional isomer where the hydroxyl group occupies the 2-position (ortho to the ester group) rather than the 5-position [10]. This compound carries the CAS number 1125632-11-2 and maintains the identical molecular formula C₈H₇ClO₃ with molecular weight 186.59 g/mol [10].

The ortho positioning of the hydroxyl group in methyl 3-chloro-2-hydroxybenzoate creates opportunities for intramolecular hydrogen bonding with the ester carbonyl oxygen [13]. This internal hydrogen bonding significantly influences the compound's conformational preferences and may enhance the stability of specific molecular geometries [13]. The proximity of the hydroxyl group to the ester functionality in the 2-position creates steric interactions that are absent in the 5-substituted isomer [10].

| Compound | CAS Number | Hydroxyl Position | Chloro Position | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Methyl 3-chloro-5-hydroxybenzoate | 98406-04-3 | 5-position (meta to ester) | 3-position | 186.59 |

| Methyl 3-chloro-2-hydroxybenzoate | 1125632-11-2 | 2-position (ortho to ester) | 3-position | 186.59 |

Relationship to Methyl 3-chloro-4-hydroxybenzoate

Methyl 3-chloro-4-hydroxybenzoate constitutes another significant positional isomer with the hydroxyl group located at the 4-position (para to the ester group) [11] [14]. This isomer is registered under CAS number 3964-57-6 and exhibits a documented melting point of 107°C, providing a reference point for thermal properties within this isomeric series [11] [14].

The para positioning of the hydroxyl group relative to the ester creates a symmetrical substitution pattern that influences the compound's electronic properties [11]. The 4-hydroxy substitution allows for extended conjugation effects between the hydroxyl group and the ester functionality through the aromatic ring system [11] [14]. This electronic interaction pattern differs substantially from both the 2- and 5-substituted isomers [11].

The structural comparison reveals that methyl 3-chloro-4-hydroxybenzoate maintains greater thermal stability, as evidenced by its defined melting point, compared to the other isomers for which melting point data remains unavailable [11] [14]. This thermal characteristic suggests enhanced crystal packing efficiency in the para-substituted isomer [14].

Molecular Geometry and Conformational Analysis

The molecular geometry of methyl 3-chloro-5-hydroxybenzoate reflects the combined influence of its constituent functional groups and their spatial arrangements [6] [15]. The benzene ring maintains planar geometry with carbon-carbon bond angles of approximately 120 degrees, characteristic of sp² hybridized aromatic systems [15].

The ester functional group adopts a planar configuration due to resonance delocalization between the carbonyl and the adjacent oxygen atom [6] [7]. The carbonyl carbon exhibits trigonal planar geometry with bond angles approaching 120 degrees, while the methoxy oxygen displays bent geometry with bond angles of approximately 104 degrees [6] [7]. This geometric arrangement facilitates optimal orbital overlap for resonance stabilization [7].

Electronic conjugation between the ester group and the aromatic ring promotes planar conformations of the entire molecular framework [16]. The preference for planarity results from maximized π-orbital overlap between the ester carbonyl and the aromatic π-system [16]. This structural feature influences the compound's electronic absorption properties and reactivity patterns [16].

The hydroxyl group at the 5-position exhibits characteristic bent geometry with the oxygen atom maintaining tetrahedral electron geometry [9]. The two lone pairs on the hydroxyl oxygen occupy sp³ hybrid orbitals, while the bonding electrons participate in sigma bonds with hydrogen and carbon [9]. This geometric arrangement enables the hydroxyl group to participate in hydrogen bonding interactions without significant steric hindrance from other substituents [9].

The chloro substituent maintains standard carbon-chlorine bond geometry with minimal conformational flexibility [8]. The electronegative chlorine atom withdraws electron density from the aromatic ring through inductive effects, influencing the overall charge distribution within the molecule [8]. This electronic perturbation affects the reactivity of other functional groups, particularly reducing the nucleophilicity of the aromatic ring [8].